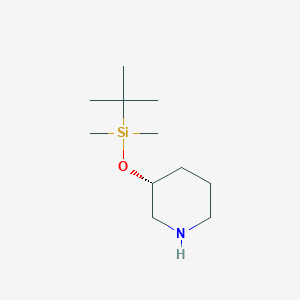

![molecular formula C16H21NO B2554278 N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine CAS No. 1153404-24-0](/img/structure/B2554278.png)

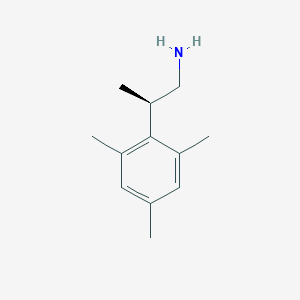

N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h] benzoxepin-5-amine is a complex molecule that likely contains a cyclopropyl group attached to an amine, as well as a fused ring system that includes a benzoxepin moiety. This structure suggests that the compound could be of interest in various chemical and pharmacological studies due to

Applications De Recherche Scientifique

Synthesis Techniques

One area of research focuses on the synthesis of complex molecules using cyclopropane moieties. For example, a study by Chang Won Suh, Su Jin Kwon, and D. Kim (2017) highlighted the synthesis of 1-benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence using 2-(aryl)cyclopropane 1,1-diester derivatives, demonstrating the utility of cyclopropane as a hydride acceptor in internal redox reactions (Chang Won Suh et al., 2017).

Novel Compounds and Reactions

Another study by A. Filatov et al. (2017) discussed the preparation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a [3 + 2]-cycloaddition reaction of azomethine ylides onto cyclopropenes. This research not only expands the chemical toolbox but also offers potential in medicinal chemistry due to the evaluation of anticancer activity of some compounds (A. Filatov et al., 2017).

Methodological Advances

Zhishi Ye and M. Dai (2015) reported a copper-catalyzed electrophilic amination of cyclopropanols to synthesize β-aminoketones, showcasing an innovative method that includes C-C bond cleavage and Csp(3)-N bond formation, broadening the scope of functional group compatibility in synthetic chemistry (Zhishi Ye & M. Dai, 2015).

Biosynthetic Pathways

Research on the biosynthesis of cyclopenin and cyclopenol by L. Nover and M. Luckner (1969) explored the origins of the carbon skeletons and nitrogen atoms in these benzodiazepine alkaloids, shedding light on the complex biosynthetic pathways in natural product synthesis (L. Nover & M. Luckner, 1969).

Propriétés

IUPAC Name |

N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-3-11-9-14-15(17-13-6-7-13)5-2-8-18-16(14)10-12(11)4-1/h9-10,13,15,17H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDJMXVRQHOOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=C3CCCC3=C2)OC1)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2554209.png)

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)